1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of morpholine and sulfanyl groups attached to the benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with morpholine and thiol compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The morpholine groups can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis[(morpholin-4-yl)sulfanyl]benzene
- 1,3-Bis[(morpholin-4-yl)sulfanyl]pyridine
- 1,3-Bis[(morpholin-4-yl)sulfanyl]thiophene
Uniqueness
1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its benzimidazole core, which imparts specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
60031-72-3 |
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Molecular Formula |
C15H20N4O3S2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1,3-bis(morpholin-4-ylsulfanyl)benzimidazol-2-one |
InChI |
InChI=1S/C15H20N4O3S2/c20-15-18(23-16-5-9-21-10-6-16)13-3-1-2-4-14(13)19(15)24-17-7-11-22-12-8-17/h1-4H,5-12H2 |
InChI Key |
LCHRNIHTNZPXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1SN2C3=CC=CC=C3N(C2=O)SN4CCOCC4 |
Origin of Product |
United States |
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